Product packaging for 1-Benzyl-4-bromobenzene(Cat. No.:CAS No. 2116-36-1)

1-Benzyl-4-bromobenzene

Cat. No.: B1583556
CAS No.: 2116-36-1
M. Wt: 247.13 g/mol
InChI Key: NNEOYCMCJMLRSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Benzyl-4-bromobenzene (CAS 2116-36-1) is an organic compound with the molecular formula C13H11Br and a molecular weight of 247.13 g/mol . This brominated aromatic compound, also known as 4-Bromodiphenylmethane, is characterized by a density of 1.3±0.1 g/cm³ and a boiling point of 315.4±11.0 °C at 760 mmHg . It is a versatile chemical intermediate prized in organic synthesis and medicinal chemistry for its two distinct reactive sites: the electron-rich benzyl position and the electron-deficient aryl bromide ring. Its primary research value lies in its role as a building block for constructing complex molecular architectures. One key application is its use in transition-metal-catalyzed cross-couplings, such as Suzuki reactions, where it can be transformed into benzyl pinacol boronate esters or used directly to form biaryl systems . Furthermore, the benzylic position is amenable to functionalization via oxidation reactions; for instance, benzyl bromides can be selectively oxidized to aldehydes or ketones using reagents like manganese dioxide (MnO2) or various catalytic systems involving vanadium or cobalt complexes . This compound is strictly for professional laboratory research and development purposes. It is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other personal use. Proper handling procedures should be followed, as indicated by its hazard statements.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11B B1583556 1-Benzyl-4-bromobenzene CAS No. 2116-36-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-4-bromobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Br/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNEOYCMCJMLRSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60284607
Record name 1-benzyl-4-bromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60284607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2116-36-1
Record name 2116-36-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38004
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-benzyl-4-bromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60284607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2116-36-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1-Benzyl-4-bromobenzene, and how do they influence experimental design?

  • Molecular formula : C₁₃H₁₁Br (MW: 247.13 g/mol) .
  • Key properties : High lipophilicity (logP ~4.2) due to the benzyl and bromine groups, influencing solubility in organic solvents (e.g., DCM, THF) over aqueous systems. This necessitates solvent optimization for reactions or biological assays.
  • Safety considerations : Handle under inert conditions (N₂/Ar) due to potential light/oxygen sensitivity. Use PPE and fume hoods to mitigate toxicity risks, as brominated aromatics may release HBr under thermal stress .

Q. What synthetic routes are available for this compound, and what are their limitations?

  • Common methods :

  • Ullmann coupling : Bromobenzene + benzyl Grignard reagent (yields ~60–70%, requires Pd catalysis) .
  • Nucleophilic aromatic substitution : 4-Bromonitrobenzene + benzylamine under reducing conditions (lower yields due to competing reduction of nitro groups) .
    • Critical parameters : Temperature control (<60°C) to avoid debromination; monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 9:1) .

Q. How can this compound be characterized spectroscopically?

  • ¹H NMR : Aromatic protons appear as a multiplet at δ 7.2–7.5 ppm; benzyl CH₂ as a singlet at δ 4.8 ppm.
  • ¹³C NMR : Benzyl carbon at δ 70 ppm; brominated aromatic carbons at δ 120–130 ppm .
  • MS (EI) : Molecular ion peak at m/z 247 (M⁺), with characteristic fragments at m/z 170 (loss of C₆H₅CH₂) and m/z 91 (tropylium ion) .

Advanced Research Questions

Q. How does steric hindrance from the benzyl group affect regioselectivity in cross-coupling reactions?

  • Mechanistic insight : The benzyl group at the para position creates steric bulk, favoring Suzuki-Miyaura couplings at the less hindered ortho position of the bromine. DFT studies suggest a 15–20% energy barrier increase for para-substituted analogs .
  • Experimental validation : Compare coupling rates with Pd(PPh₃)₄ vs. bulky ligands like XPhos to optimize yields .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

  • Case example : Discrepancies in NOE (Nuclear Overhauser Effect) data for ortho-substituted derivatives may arise from conformational flexibility. Use variable-temperature NMR or X-ray crystallography to confirm spatial arrangements .
  • Validation protocol : Cross-reference HPLC purity (>98%) with HRMS and elemental analysis to rule out impurities .

Q. How can computational methods predict the reactivity of this compound in C–H functionalization?

  • DFT/MD approaches : Calculate Fukui indices to identify electrophilic sites; the bromine atom directs electrophilic substitution to the meta position.
  • Application : Predict optimal conditions for photoredox catalysis (e.g., Ir(ppy)₃, blue light) to achieve C–H arylation .

Methodological Guidance

Q. What protocols ensure safe handling and disposal of this compound?

  • Storage : In amber vials under N₂ at –20°C to prevent degradation.
  • Waste management : Quench residual bromine with Na₂SO₃ before disposal; comply with EPA guidelines for halogenated waste .

Q. How to design dose-response studies for evaluating the compound’s bioactivity?

  • In vitro assays : Use concentrations ranging from 1 nM–100 µM in DMSO (≤0.1% v/v) to assess cytotoxicity (MTT assay) or enzyme inhibition (IC₅0 determination). Include a benzyl-free analog as a negative control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-4-bromobenzene
Reactant of Route 2
1-Benzyl-4-bromobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.